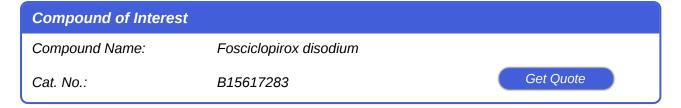


Preclinical Safety and Toxicity Profile of Fosciclopirox Disodium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosciclopirox disodium (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (CPX), an antifungal agent that has demonstrated significant anticancer activity in various preclinical models.[1][2] Developed to overcome the poor oral bioavailability and gastrointestinal toxicity of ciclopirox, fosciclopirox enables parenteral administration, leading to systemic delivery of the active metabolite, ciclopirox.[3][4] This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of **fosciclopirox disodium**, drawing from available pharmacokinetic, and toxicology studies in various animal models.

Physicochemical Properties

Fosciclopirox is the disodium salt of the phosphoryloxymethyl ester of ciclopirox. It is a white solid with excellent aqueous solubility, making it suitable for parenteral formulations.[5]

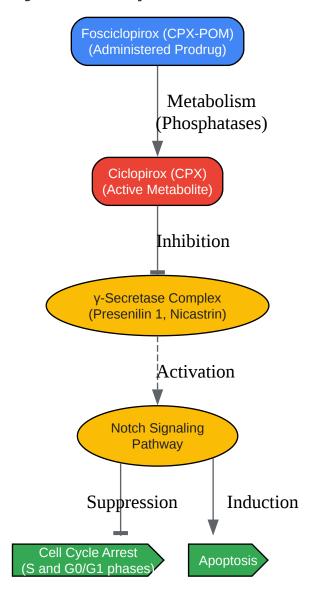
Mechanism of Action and Pharmacokinetics

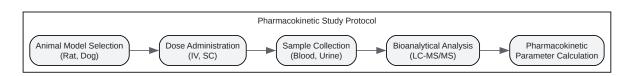
Following intravenous administration, fosciclopirox is rapidly and completely metabolized by circulating phosphatases to its active metabolite, ciclopirox, and subsequently to its inactive glucuronide metabolite (CPX-G).[1][6][7] Both ciclopirox and CPX-G are primarily excreted in the urine, allowing for targeted delivery to the urinary tract, a key feature for its development in treating urothelial cancers.[1][6]



The anticancer mechanism of ciclopirox involves the inhibition of the Notch signaling pathway by targeting the γ-secretase complex.[2] Specifically, ciclopirox has been shown to bind to Presenilin 1 and Nicastrin, essential components of this complex.[1] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[7]

Signaling Pathway of Ciclopirox Action







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